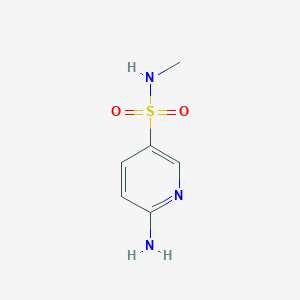

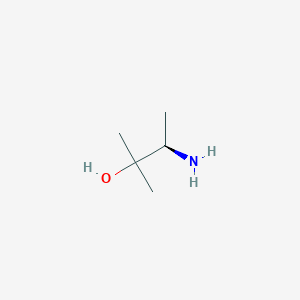

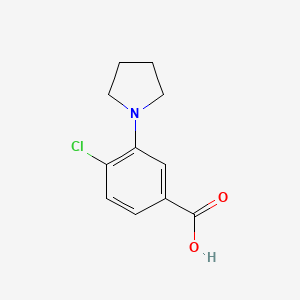

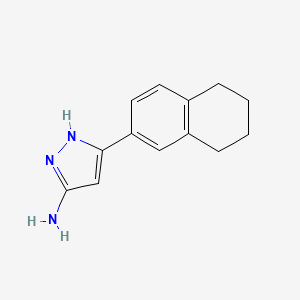

4-chloro-3-pyrrolidin-1-yl-benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" is not directly mentioned in the provided papers. However, the papers do discuss various benzoic acid derivatives and their complexes, which can provide insights into the behavior and properties of structurally related compounds. For instance, the synthesis and characterization of metal-organic frameworks using benzoic acid derivatives as ligands are discussed, as well as the study of pyrrole derivatives and their potential applications .

Synthesis Analysis

The synthesis of benzoic acid derivatives and their complexes is a common theme in the provided papers. For example, metal-organic frameworks have been synthesized using 4-(pyridin-4-yl)benzoic acid as a ligand through solvothermal methods . Similarly, a new pyrrole derivative was synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . These methods highlight the versatility of benzoic acid derivatives in forming various complex structures, which could be relevant to the synthesis of "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" .

Molecular Structure Analysis

The molecular structures of benzoic acid derivatives are characterized using techniques such as single-crystal X-ray diffraction, NMR, FT-IR, and computational studies like density functional theory (DFT) . These studies reveal the geometrical data of the compounds and their closest contacts between active atoms, which are crucial for understanding the molecular structure of "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" .

Chemical Reactions Analysis

The papers do not provide specific reactions for "4-chloro-3-pyrrolidin-1-yl-benzoic Acid," but they do discuss the reactivity of related compounds. For instance, the formation of coordination polymers and the interaction of benzoic acid derivatives with metal centers suggest that "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" could also form complexes with metals and participate in similar chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solvatochromism, phase transformations, and luminescence, are explored in the papers . These properties are influenced by the molecular structure and the environment, which would also be relevant for understanding the properties of "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" .

Relevant Case Studies

While the papers do not provide case studies for "4-chloro-3-pyrrolidin-1-yl-benzoic Acid," they do offer insights into the potential applications of benzoic acid derivatives. For example, their use as corrosion inhibitors, their biological applications, and their role in forming liquid crystals are discussed . These applications could be extrapolated to "4-chloro-3-pyrrolidin-1-yl-benzoic Acid" based on its structural similarity to the compounds studied .

Applications De Recherche Scientifique

Hydrogen-Bonded Co-Crystal Structures

The compound 4-chloro-3-pyrrolidin-1-yl-benzoic Acid has been utilized in the study of hydrogen-bonded co-crystal structures. Chesna et al. (2017) explored the co-crystallization of benzoic acid with l-proline, highlighting the non-centrosymmetric nature of the resulting crystal and its potential applications in crystal engineering. The study emphasizes the formation of a C(5)[(11)] hydrogen-bonded network, indicating the compound's relevance in the study of molecular interactions and structural chemistry (Chesna et al., 2017).

Luminescent and Magnetic Properties

Hou et al. (2013) investigated the luminescent and magnetic properties of coordination polymers formed with derivatives of benzoic acid. Their research sheds light on the versatile applications of such compounds in material science, particularly in the development of luminescent materials and the study of magnetic characteristics (Hou et al., 2013).

Thermo- and Solvatochromic Properties

Mehlana et al. (2012) synthesized metal-coordination networks using 4-(pyridin-4-yl)benzoic acid, revealing the compound's potential in creating materials that exhibit thermo- and solvatochromic properties. The findings are significant in the field of material science, particularly for applications involving phase change materials and sensors (Mehlana et al., 2012).

Solid-State Versatility in Molecular Salts/Cocrystals

Oruganti et al. (2017) focused on the solid-state versatility of molecular salts/cocrystals of a similar compound, 2-Chloro-4-nitrobenzoic acid, emphasizing its antiviral properties and the importance of halogen bonds in crystal stabilization. This study underscores the significance of such compounds in pharmaceutical sciences and crystal engineering (Oruganti et al., 2017).

Fluorescent Zn(II) Sensors

Nolan et al. (2006) described the synthesis and characterization of fluorescent Zn(II) sensors based on benzoic acid derivatives. The research provides insights into the application of these compounds in biological imaging, indicating their potential use in biochemistry and medical diagnostics (Nolan et al., 2006).

Orientations Futures

The pyrrolidine ring, a key component of “4-chloro-3-pyrrolidin-1-yl-benzoic Acid”, is a versatile scaffold for the design of new compounds with different biological profiles . Future research could explore the potential applications of “4-chloro-3-pyrrolidin-1-yl-benzoic Acid” in drug discovery and development.

Mécanisme D'action

Target of Action

The pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The presence of the pyrrolidine ring in the compound suggests that it may have diverse biological effects, as compounds with a pyrrolidine ring have been associated with various biological activities .

Propriétés

IUPAC Name |

4-chloro-3-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO2/c12-9-4-3-8(11(14)15)7-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZZIRLKGSRLKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428086 |

Source

|

| Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |

CAS RN |

107946-68-9 |

Source

|

| Record name | 4-chloro-3-pyrrolidin-1-yl-benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)